4-Chlorophenyl phenyl-D5 ether
Overview
Description
4-Chlorophenyl phenyl-D5 ether is a halogenated diphenyl ether . It is an estrogenic contaminant and its effect on the growth of endometrial implants has been investigated .
Synthesis Analysis
4-Chlorodiphenyl ether can be used in the preparation of 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208), an internal standard used in the analysis of highly brominated diphenyl ethers .Molecular Structure Analysis
The molecular formula of 4-Chlorophenyl phenyl-D5 ether is C12H9ClO . The molecular weight is 209.68 g/mol . The InChI is 1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D .Chemical Reactions Analysis
4-Chlorophenyl phenyl-D5 ether oxidizes readily in air to form unstable peroxides that may explode spontaneously . Dehalogenations of 4-chlorodiphenyl ether at 375°C over CaO/Ca(OH)2 has been reported .Physical And Chemical Properties Analysis
4-Chlorophenyl phenyl-D5 ether is a liquid . It has a density of 1.193 g/cm3 . It is insoluble or slightly soluble in water . The XLogP3 is 4.3 .Scientific Research Applications
Deuteration in Drug Development
1-Chloro-4-phenoxybenzene-d5 is the deuterium-labeled form of 1-Chloro-4-phenoxybenzene . Deuteration involves replacing hydrogen atoms with deuterium, a stable heavy isotope of hydrogen. In drug development, deuterium incorporation serves as a tracer for quantitation during pharmacokinetic studies. Here’s how it impacts drug molecules:
Mechanism of Action
Target of Action
1-Chloro-4-phenoxybenzene-d5, also known as 4-Chlorophenyl phenyl ether-d5 or 4-Chlorophenyl phenyl-D5 ether, is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable heavy isotope of hydrogen, has been incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles . This can potentially alter the interaction of the drug with its targets, leading to changes in its effect.
Biochemical Pathways
The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways, depending on the specific targets of the drug .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The incorporation of deuterium into drug molecules can potentially affect these properties, thereby influencing the bioavailability of the drug .
Result of Action
The effects would likely depend on the specific targets of the drug and the changes brought about by the incorporation of deuterium .
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPNJCAMHOJTEF-RALIUCGRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Cl)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-phenoxybenzene-d5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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